molecular formula C10H10O4 B2769105 4-(Oxetan-3-yloxy)benzoic acid CAS No. 1349717-15-2

4-(Oxetan-3-yloxy)benzoic acid

Cat. No.: B2769105
CAS No.: 1349717-15-2
M. Wt: 194.186
InChI Key: HINBYFTWTMFIDY-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yloxy)benzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an oxetan-3-yloxy group.

Scientific Research Applications

4-(Oxetan-3-yloxy)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Safety and Hazards

“4-(Oxetan-3-yloxy)benzoic acid” should be handled with care. Contact with skin and eyes should be avoided, and it should be kept away from heat, sparks, open flames, and hot surfaces . In case of accidental ingestion or contact, medical attention should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yloxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with oxetane derivatives under specific conditions. One common method is the esterification of 4-hydroxybenzoic acid with oxetan-3-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Oxetan-3-yloxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring’s strain and reactivity make this compound valuable in various synthetic and industrial applications .

Properties

IUPAC Name

4-(oxetan-3-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-10(12)7-1-3-8(4-2-7)14-9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINBYFTWTMFIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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